molecular formula C14H21NO B13597148 1-(3-Methoxy-4-methylphenyl)cyclohexanamine CAS No. 1094341-21-5

1-(3-Methoxy-4-methylphenyl)cyclohexanamine

Cat. No.: B13597148
CAS No.: 1094341-21-5
M. Wt: 219.32 g/mol
InChI Key: JVDFIUUAHAUDMH-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-methylphenyl)cyclohexanamine is an organic compound that features a cyclohexane ring bonded to an amine group and a methoxy-methylphenyl group

Preparation Methods

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylbenzaldehyde and cyclohexylamine.

    Reaction Conditions: The key step involves the reductive amination of 3-methoxy-4-methylbenzaldehyde with cyclohexylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(3-Methoxy-4-methylphenyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-Methoxy-4-methylphenyl)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclohexanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors such as NMDA receptors, serotonin transporters, and sigma receptors.

    Pathways Involved: These interactions can modulate various signaling pathways, leading to potential therapeutic effects or biological responses.

Comparison with Similar Compounds

1-(3-Methoxy-4-methylphenyl)cyclohexanamine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-methoxyphenyl)cyclohexanamine and 1-(4-methoxyphenyl)cyclohexanamine share structural similarities.

    Uniqueness: The presence of the methoxy and methyl groups on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from its analogs.

Properties

CAS No.

1094341-21-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(3-methoxy-4-methylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C14H21NO/c1-11-6-7-12(10-13(11)16-2)14(15)8-4-3-5-9-14/h6-7,10H,3-5,8-9,15H2,1-2H3

InChI Key

JVDFIUUAHAUDMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCCCC2)N)OC

Origin of Product

United States

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